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Introduction
The final crucial steps in solid-phase oligonucleotide synthesis are the cleavage from the solid

support and the removal of protecting groups from the nucleobases and phosphate backbone.

The choice of an appropriate cleavage and deprotection strategy is paramount to obtaining a

high-purity, biologically active oligonucleotide product. This selection is dictated by the nature of

the oligonucleotide itself, including its sequence, length, and the presence of any sensitive

modifications or labels. This document provides a detailed overview of common and advanced

methods, complete with experimental protocols and comparative data to guide researchers in

selecting the optimal procedure for their specific application.

Key Concepts in Oligonucleotide Cleavage and
Deprotection
Following automated synthesis, the oligonucleotide is covalently linked to a solid support and

carries several protecting groups:

5'-Dimethoxytrityl (DMT) group: Protects the 5'-hydroxyl group of the terminal nucleotide. It

can be removed at the end of the synthesis or left on ("Trityl-on") to facilitate purification by

reverse-phase chromatography.[1]

2-Cyanoethyl groups: Protect the phosphate or phosphorothioate backbone.[1]
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Acyl protecting groups: Protect the exocyclic amino groups of the nucleobases (Adenine,

Cytosine, and Guanine). Thymine and Uracil typically do not require protection.[1]

Cleavage and deprotection can be performed simultaneously or sequentially.[1][2] The process

involves three main events:

Cleavage: Release of the full-length oligonucleotide from the solid support.[3][4]

Phosphate Deprotection: Removal of the 2-cyanoethyl groups from the phosphate backbone.

[3][4]

Base Deprotection: Removal of the protecting groups from the exocyclic amino groups of the

nucleobases.[3][4]

Standard Deprotection Methods
The most traditional and widely used method for cleavage and deprotection involves treatment

with concentrated ammonium hydroxide.[1][5][6] However, various methods have been

developed to either accelerate the process or to accommodate sensitive modifications that are

not stable under harsh basic conditions.[2]

Data Summary: Standard Deprotection Conditions for
DNA Oligonucleotides
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Method Reagent
Temperatur
e

Duration

Nucleobase
Protecting
Groups
Compatibilit
y

Notes

Standard

Concentrated

Ammonium

Hydroxide

(28-33%)

55°C 6 - 24 hours

Standard (Bz-

dA, iBu-dG,

Bz-dC)

A widely

used, but

slow method.

[5][7] The

rate-

determining

step is often

the removal

of the

isobutyryl

group from

guanine.[5]

Fast (AMA)

Ammonium

Hydroxide /

40%

Methylamine

(1:1, v/v)

65°C
5 - 10

minutes

Requires

Acetyl-dC

(Ac-dC) to

prevent base

modification.

[3][6]

Compatible

with iBu-dG

and dmf-dG.

Significantly

reduces

deprotection

time.[8]

Ultra-Mild

0.05 M

Potassium

Carbonate in

Methanol

Room

Temperature
4 hours

Requires

UltraMILD

monomers

(Pac-dA, iPr-

Pac-dG, Ac-

dC).[1][3]

Suitable for

very sensitive

modifications

and labels.[1]

[6]

Alternative

Mild

tert-

Butylamine/M

55°C Overnight Compatible

with certain

sensitive
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ethanol/Water

(1:1:2, v/v/v)

dyes like

TAMRA.[6]

Alternative

Mild

tert-

Butylamine/W

ater (1:3, v/v)

60°C 6 hours

Compatible

with standard

protecting

groups and

some

sensitive

modifications.

[6]

Experimental Protocols
Protocol 1: Standard Cleavage and Deprotection using
Concentrated Ammonium Hydroxide
This protocol is suitable for routine DNA oligonucleotides without sensitive modifications.

Materials:

Oligonucleotide synthesized on a solid support (e.g., CPG) in a synthesis column.

Concentrated Ammonium Hydroxide (28-33% NH3 in water), pre-chilled.

Screw-cap, chemically resistant vials.

Heating block or oven.

SpeedVac or centrifugal evaporator.

Procedure:

Carefully push the solid support from the synthesis column into a screw-cap vial.

Add 1-2 mL of concentrated ammonium hydroxide to the vial containing the solid support.

Seal the vial tightly to prevent ammonia gas from escaping.
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Incubate the vial at 55°C for 8-16 hours.

Allow the vial to cool to room temperature.

Carefully transfer the supernatant containing the cleaved and deprotected oligonucleotide to

a new microcentrifuge tube, leaving the solid support behind.

Wash the solid support with 0.5 mL of water and combine the wash with the supernatant.

Dry the oligonucleotide solution in a SpeedVac.

Resuspend the dried oligonucleotide pellet in an appropriate buffer or water for quantification

and purification.

Protocol 2: Fast Cleavage and Deprotection using AMA
This protocol is ideal for high-throughput synthesis of DNA oligonucleotides and requires the

use of Ac-dC phosphoramidite during synthesis.

Materials:

Oligonucleotide synthesized on a solid support using Ac-dC phosphoramidite.

Ammonium Hydroxide/40% Methylamine solution (AMA, 1:1, v/v). Caution: Prepare in a well-

ventilated fume hood.

Screw-cap, chemically resistant vials.

Heating block.

SpeedVac or centrifugal evaporator.

Procedure:

Transfer the solid support to a screw-cap vial.

Add 1 mL of AMA solution to the vial.

Seal the vial tightly.
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Incubate the vial at 65°C for 10 minutes.[2]

Cool the vial to room temperature.

Transfer the supernatant to a new tube.

Wash the support with 0.5 mL of water and pool with the supernatant.

Dry the solution in a SpeedVac.

Resuspend the oligonucleotide in a suitable buffer or water.

Protocol 3: Ultra-Mild Cleavage and Deprotection for
Sensitive Oligonucleotides
This protocol is designed for oligonucleotides containing base-labile modifications and requires

the use of UltraMILD phosphoramidites (Pac-dA, iPr-Pac-dG, Ac-dC).

Materials:

Oligonucleotide synthesized on a solid support using UltraMILD phosphoramidites.

0.05 M Potassium Carbonate in anhydrous Methanol.

Screw-cap, chemically resistant vials.

Shaker or rotator.

SpeedVac or centrifugal evaporator.

Procedure:

Transfer the solid support to a screw-cap vial.

Add 1 mL of 0.05 M potassium carbonate in methanol.

Seal the vial and place it on a shaker at room temperature for 4 hours.[3][6]

Transfer the supernatant to a new tube.
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Wash the support twice with 0.5 mL of methanol and combine the washes with the

supernatant.

Dry the oligonucleotide solution in a SpeedVac.

Resuspend the pellet in an appropriate buffer.

RNA Oligonucleotide Deprotection
The deprotection of RNA is a two-step process due to the presence of the 2'-hydroxyl

protecting group (e.g., TBDMS or TOM). The base and phosphate protecting groups are

removed first, followed by the removal of the 2'-hydroxyl protecting group.[3][9]

Data Summary: RNA Deprotection Conditions
Step Reagent Temperature Duration Notes

Base &

Phosphate

Deprotection

Ammonium

Hydroxide/Ethan

ol (3:1, v/v)

Room

Temperature
-

For UltraMild

RNA monomers.

[10]

Base &

Phosphate

Deprotection

Ammonium

Hydroxide/Methyl

amine (AMA)

65°C 10 minutes

For standard

RNA monomers

with Ac-C.[10]

2'-Hydroxyl

Deprotection

Triethylamine

trihydrofluoride

(TEA·3HF) in

DMSO or NMP

65°C 2.5 hours

A common

method for

removing

TBDMS or TOM

groups.[9][11]

Protocol 4: Two-Step Deprotection of RNA
Oligonucleotides (TBDMS Chemistry)
Step 1: Base and Phosphate Deprotection

Materials:

RNA oligonucleotide synthesized on a solid support.
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Ammonium Hydroxide/Ethanol (3:1, v/v).

Screw-cap, chemically resistant vials.

Heating block.

SpeedVac or centrifugal evaporator.

Procedure:

Transfer the solid support to a screw-cap vial.

Add 1 mL of the Ammonium Hydroxide/Ethanol mixture.

Seal the vial and incubate at 55°C for 12-16 hours.

Cool the vial and transfer the supernatant to a new tube.

Wash the support with 0.5 mL of ethanol/water (1:1) and combine with the supernatant.

Dry the solution completely in a SpeedVac.

Step 2: 2'-Hydroxyl (TBDMS) Deprotection

Materials:

Dried, base-deprotected RNA oligonucleotide.

Anhydrous Dimethyl sulfoxide (DMSO).

Triethylamine trihydrofluoride (TEA·3HF).

Heating block.

Quenching buffer (e.g., Glen-Pak RNA Quenching Buffer).

Desalting cartridge.

Procedure:
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Resuspend the dried RNA pellet in 100 µL of anhydrous DMSO. If necessary, heat at 65°C

for a few minutes to dissolve.[11]

Add 125 µL of TEA·3HF to the solution.[11]

Mix well and heat at 65°C for 2.5 hours.[11]

Cool the reaction mixture.

Quench the reaction by adding 1.75 mL of a suitable quenching buffer.[11]

Proceed immediately to desalting or purification (e.g., using a Glen-Pak cartridge).[11]

Visualizing the Workflow
The following diagrams illustrate the general workflows for DNA and RNA oligonucleotide

cleavage and deprotection.

Solid-Phase Synthesis Cleavage & Deprotection Purification & Final Product

Synthesized Oligonucleotide
(On Solid Support, Fully Protected)

Cleavage from Support
&

Base/Phosphate Deprotection

Deprotection Reagent
(e.g., NH4OH, AMA) Purification

(e.g., HPLC, PAGE) Purified Oligonucleotide

Click to download full resolution via product page

Caption: General workflow for DNA oligonucleotide cleavage and deprotection.

Solid-Phase Synthesis Two-Step Deprotection Purification & Final Product

Synthesized RNA Oligonucleotide
(On Support, Fully Protected)

Step 1: Cleavage &
Base/Phosphate Deprotection

e.g., NH4OH/Ethanol Step 2: 2'-OH Deprotection
e.g., TEA.3HF Purification

(e.g., HPLC, PAGE) Purified RNA Oligonucleotide
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Caption: Two-step workflow for RNA oligonucleotide cleavage and deprotection.

Conclusion
The successful synthesis of high-quality oligonucleotides relies heavily on the appropriate

choice and execution of the cleavage and deprotection steps. Standard ammonium hydroxide

treatment is robust for many applications, while faster methods like AMA are beneficial for high-

throughput workflows. For oligonucleotides bearing sensitive modifications, milder deprotection

strategies are essential to preserve their integrity. For RNA synthesis, a carefully executed two-

step deprotection protocol is required. By understanding the principles and following the

detailed protocols outlined in these application notes, researchers can confidently produce

oligonucleotides suitable for a wide range of demanding applications in research, diagnostics,

and therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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